9-Chlorospiro[benzo[de]anthracene-7,9'-fluorene]
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Overview
Description
9-Chlorospiro[benzo[de]anthracene-7,9’-fluorene] is a complex organic compound known for its unique spiro structure, which consists of two fused ring systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chlorospiro[benzo[de]anthracene-7,9’-fluorene] typically involves a multi-step process. One common method includes the amination reaction of 3-bromo-9-chlorospiro[benzo[de]anthracene-7,9’-fluorene] with various amines. For instance, the reaction with di(p-tolyl)amine or di(4-biphenyl)amine can yield different derivatives of the compound .
Industrial Production Methods
While specific industrial production methods for 9-Chlorospiro[benzo[de]anthracene-7,9’-fluorene] are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
9-Chlorospiro[benzo[de]anthracene-7,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different functional groups through nucleophilic substitution reactions.
Amination Reactions: As mentioned earlier, the compound can react with amines to form different derivatives.
Common Reagents and Conditions
Amination Reactions: Typically involve the use of amines such as di(p-tolyl)amine or di(4-biphenyl)amine under controlled temperature and solvent conditions.
Substitution Reactions: Common reagents include nucleophiles like sodium amide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions are various derivatives of 9-Chlorospiro[benzo[de]anthracene-7,9’-fluorene], which can have different functional groups attached to the spiro structure .
Scientific Research Applications
9-Chlorospiro[benzo[de]anthracene-7,9’-fluorene] has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Chlorospiro[benzo[de]anthracene-7,9’-fluorene] in OLEDs involves its ability to emit blue light when an electric current is applied. The compound’s unique spiro structure allows for efficient charge transport and light emission, making it an effective material for OLED applications .
Comparison with Similar Compounds
Similar Compounds
- 3,9-Di(di(p-tolyl))aminospiro[benzo[de]anthracene-7,9’-fluorene]
- 3,9-Di(di(4-biphenyl))aminospiro[benzo[de]anthracene-7,9’-fluorene]
- 9-(10-Phenylanthracene-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene]
- 9-(10-(Naphthalene-1-yl)anthracene-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene]
Uniqueness
9-Chlorospiro[benzo[de]anthracene-7,9’-fluorene] stands out due to its specific chlorine substitution, which can be further modified to create a variety of derivatives. Its high thermal stability and efficient blue light emission make it particularly valuable for OLED applications .
Properties
Molecular Formula |
C29H17Cl |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
9-chlorospiro[benzo[a]phenalene-7,9'-fluorene] |
InChI |
InChI=1S/C29H17Cl/c30-19-15-16-22-23-11-5-7-18-8-6-14-26(28(18)23)29(27(22)17-19)24-12-3-1-9-20(24)21-10-2-4-13-25(21)29/h1-17H |
InChI Key |
XFAGSVPFCXHAOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC6=C5C(=CC=C6)C7=C4C=C(C=C7)Cl |
Origin of Product |
United States |
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